molecular formula C8H10N2 B3079090 5-Methyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine CAS No. 1060803-13-5

5-Methyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine

Cat. No. B3079090
CAS RN: 1060803-13-5
M. Wt: 134.18 g/mol
InChI Key: BYYHFYQVWDNVQJ-UHFFFAOYSA-N
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Description

5-Methyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound . It has the empirical formula C8H8N2 and a molecular weight of 132.16 . It is used in early discovery research as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in the literature . These derivatives have shown potent activities against FGFR1, 2, and 3 . Compound 4h, for example, exhibited potent FGFR inhibitory activity .


Molecular Structure Analysis

The molecular structure of 5-Methyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine includes a pyrrole and a pyridine ring . The SMILES string representation of the molecule is Cc1cnc2[nH]ccc2c1 .


Chemical Reactions Analysis

The 1H-pyrrolo[2,3-b]pyridine derivatives have been found to exhibit potent activities against FGFR1, 2, and 3 . For instance, compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .


Physical And Chemical Properties Analysis

5-Methyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine is a solid compound . It has an empirical formula of C8H8N2 and a molecular weight of 132.16 .

Scientific Research Applications

Synthesis Methodologies

  • Efficient Synthesis Approaches : Novel synthesis methods for derivatives of 5-Methyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine have been developed. For instance, a three-component approach for synthesizing 4,7-dihydro-1H-pyrrolo[2,3-b]pyridines with incorporated tetrahedral fragment in position-4 using N-substituted 5-amino-3-cyanopyrroles, various carbonyl, and active methylene compounds was reported by Vilches-Herrera et al. (2013) (Vilches-Herrera et al., 2013). Additionally, the efficient synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride has been achieved through sodium borohydride reduction of 6-benzyl-1-methyl-1H-pyrrolo[2,3-c]pyridin-6-ium bromide, as per Nechayev et al. (2013) (Nechayev et al., 2013).

  • Synthesis of Novel Derivatives : Jayawardena (2020) synthesized two novel pyridine-annulated pyrrolidine nitroxides starting from pyridine-3,4-dicarboxyic acid via a Grignard approach (Jayawardena, 2020). Additionally, the synthesis of Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives was achieved by El-Nabi (2004) using oxidation of tosylhydrazones of 2-allylamino-5-methoxypyrrole-3-carbaldehydes (El-Nabi, 2004).

  • Development of Polycyclic Structures : A concise synthesis method for pyrrolo[2,3-b]pyridines starting from L-alanine, leading to a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid derivatives, was described by Guo et al. (2015) (Guo et al., 2015).

Advanced Applications in Materials Science

  • Optical and Junction Characteristics : Zedan et al. (2020) explored the optical and junction characteristics of pyrazolo pyridine derivatives, revealing their potential applications in materials science (Zedan et al., 2020).

  • Applications in Photosensor Technology : A study on the synthesis and device characterization of pyrazolo[4,3-b] pyridine derivatives demonstrated their potential in photovoltaic applications, as discussed by El-Menyawy et al. (2019) (El-Menyawy et al., 2019).

Biomedical Research

  • Antitumor Activity Studies : Carbone et al. (2013) synthesized new nortopsentin analogues, 1H-pyrrolo[2,3-b]pyridine derivatives, and evaluated their antitumor activity in models of diffuse malignant peritoneal mesothelioma (Carbone et al., 2013).

Mechanism of Action

The mechanism of action of 1H-pyrrolo[2,3-b]pyridine derivatives involves the inhibition of the FGFR signaling pathway . This pathway plays an essential role in various types of tumors, and targeting FGFRs represents an attractive strategy for cancer therapy .

Safety and Hazards

The safety information available indicates that 5-Methyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 . It is recommended to handle the compound with care, using appropriate personal protective equipment .

Future Directions

The research on 1H-pyrrolo[2,3-b]pyridine derivatives is ongoing, with a focus on developing these compounds as potential FGFR inhibitors . These derivatives have shown promise in inhibiting the growth of cancer cells, making them an attractive area for future research .

properties

IUPAC Name

5-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c1-6-4-7-2-3-9-8(7)10-5-6/h4-5H,2-3H2,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYHFYQVWDNVQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(NCC2)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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